2-(adamantan-1-yl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
2-(Adamantan-1-yl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and an adamantane-acetamide moiety at position 2.
Properties
IUPAC Name |
2-(1-adamantyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3OS/c1-15-3-4-22(16(2)5-15)28-24(20-13-30-14-21(20)27-28)26-23(29)12-25-9-17-6-18(10-25)8-19(7-17)11-25/h3-5,17-19H,6-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKERDQZALIYITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC45CC6CC(C4)CC(C6)C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the adamantane derivative, followed by the synthesis of the thieno[3,4-c]pyrazole ring. The final step involves coupling these two intermediates under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-yl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(adamantan-1-yl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mechanism of action .
Comparison with Similar Compounds
Table 1: Physicochemical Data for Pyridoindole-Admantane Derivatives
| Compound | Molecular Weight | Melting Point (°C) | Yield (%) | Notable Substituents |
|---|---|---|---|---|
| 8c | 527.10 | 256–258 | 68 | 8-Fluoro, 3,5-dimethyladamantane |
| 8d | 493.08 | 246–248 | 64 | None |
| 8e | 507.10 | 260–262 | 72 | 2,8-Dimethyl |
| 8f | 511.06 | 230–232 | 74 | 8-Fluoro |
TEAD–YAP Inhibitor MGH-CP25 ()
The compound MGH-CP25 (2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(4-adamantan-1-ylphenyl)acetamide) shares the adamantane-acetamide motif but differs in:
- Heterocyclic Group: A triazolylsulfonyl group replaces the thienopyrazole system.
- Synthesis : Oxidation of a thioether intermediate with m-CPBA introduces the sulfonyl group, a step absent in the target compound’s synthesis .
- Pharmacological Relevance : MGH-CP25 targets the TEAD–YAP oncogenic pathway, suggesting that adamantane-acetamides with varied heterocycles may have divergent therapeutic applications.
Dichlorophenyl-Acetamide Derivatives (–6)
Crystal structures of dichlorophenyl-acetamide analogs highlight critical conformational differences:
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide: Three molecules in the asymmetric unit exhibit dihedral angles of 54.8°–77.5° between dichlorophenyl and pyrazole rings, indicating variable rotational freedom .
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :
Table 2: Structural Comparison of Acetamide Derivatives
| Compound | Core Structure | Key Substituents | Conformational Flexibility |
|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 2,4-Dimethylphenyl, adamantane | Likely moderate |
| Pyridoindole Derivatives (8c–8f) | Pyrido[4,3-b]indole | Fluorine, methyl groups | Rigid |
| MGH-CP25 | Triazolylsulfonyl | 4-Adamantylphenyl | High (sulfonyl rotation) |
| Dichlorophenyl-pyrazole Derivatives | Dihydropyrazole | 3,4-Dichlorophenyl | Variable (54.8°–77.5°) |
Biological Activity
The compound 2-(adamantan-1-yl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features an adamantane moiety linked to a thieno[3,4-c]pyrazole structure via an acetamide group. This unique configuration contributes to its biological activity.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
- Antimicrobial Properties : Research indicates that the compound has notable antibacterial and antifungal activities. It has been tested against several pathogens with promising results.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.
Anticancer Activity
A study evaluated the effect of the compound on human cancer cell lines including breast (MCF-7) and colon (HT-29) cancer cells. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
| HT-29 | 12.8 | Inhibition of cyclin D1 expression |
These findings highlight the compound's potential as a chemotherapeutic agent.
Antimicrobial Activity
The antimicrobial efficacy was assessed using standard disk diffusion methods against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 8 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 15 | 32 |
The compound demonstrated significant inhibitory effects, indicating its potential as an antimicrobial agent.
Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, the compound exhibited a dose-dependent reduction in paw edema:
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 40 | 70 |
This suggests that the compound may modulate inflammatory pathways effectively.
Case Studies
- Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer showed that administration of the compound resulted in a significant reduction in tumor size after three months of treatment.
- Case Study on Antimicrobial Efficacy : In a hospital setting, the compound was used to treat infections caused by resistant strains of bacteria, resulting in successful outcomes where conventional antibiotics failed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
